4-Bromo-5-chloro-2-(trifluoromethyl)aniline
Overview
Description
4-Bromo-5-chloro-2-(trifluoromethyl)aniline: is an aromatic amine compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine. Subsequent halogenation steps introduce the bromine and chlorine atoms at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, electrophilic aromatic substitution, and controlled halogenation are employed. The use of advanced catalysts and reaction monitoring systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-Bromo-5-chloro-2-(trifluoromethyl)aniline finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups enhances its reactivity and binding affinity to biological macromolecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of specific biological responses.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)aniline
Comparison: 4-Bromo-5-chloro-2-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups on the aniline ring
Properties
IUPAC Name |
4-bromo-5-chloro-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKDWGSDEPLYJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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